molecular formula C18H25BN2O6 B13725823 3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

3-Nitro-N-(tetrahydro-pyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13725823
M. Wt: 376.2 g/mol
InChI Key: JJANJBBMCZHTSZ-UHFFFAOYSA-N
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Description

3-Nitro-N-(tetrahydropyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is a complex organic compound that features a nitro group, a tetrahydropyran ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-(tetrahydropyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Nitro Group: Nitration of the benzamide core is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by the tetrahydropyran moiety.

    Incorporation of the Dioxaborolane Group: The dioxaborolane group is typically introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid or ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine group.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Coupling Reactions: The dioxaborolane group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Halogens (chlorine, bromine), nitric acid.

    Coupling Reactions: Palladium catalysts, boronic acids or esters.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitrated derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

3-Nitro-N-(tetrahydropyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Nitro-N-(tetrahydropyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide depends on its specific application:

    In Organic Synthesis: Acts as a building block or intermediate, participating in various chemical reactions to form more complex structures.

    In Medicinal Chemistry: May interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and dioxaborolane moiety can play crucial roles in these interactions.

    In Materials Science: Contributes to the electronic or optical properties of the materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-4-phenyl-1H-pyrrole: A compound with a similar nitro group but different core structure.

    4-Methoxy-3-nitro-phenyl-methyl-amine: Another nitro-substituted compound with different functional groups.

    4,4’‘-Dinitro-(1,1’,4’,1’')terphenyl: A compound with multiple nitro groups and a different aromatic core.

Uniqueness

3-Nitro-N-(tetrahydropyran-4-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to its combination of a nitro group, tetrahydropyran ring, and dioxaborolane moiety

Properties

Molecular Formula

C18H25BN2O6

Molecular Weight

376.2 g/mol

IUPAC Name

3-nitro-N-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C18H25BN2O6/c1-17(2)18(3,4)27-19(26-17)13-9-12(10-15(11-13)21(23)24)16(22)20-14-5-7-25-8-6-14/h9-11,14H,5-8H2,1-4H3,(H,20,22)

InChI Key

JJANJBBMCZHTSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NC3CCOCC3

Origin of Product

United States

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